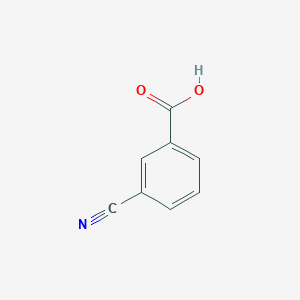
2-(2-Oxopropyl)malononitrile
Descripción general
Descripción
2-(2-Oxopropyl)malononitrile is an organic compound with the molecular formula C6H6N2O It is a derivative of malononitrile, characterized by the presence of an oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopropyl)malononitrile typically involves the reaction of malononitrile with an appropriate oxo compound under controlled conditions. One common method is the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base catalyst. For example, the reaction of malononitrile with acetone in the presence of a base such as piperidine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts such as hydrotalcites can enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted nitriles or amides.
Aplicaciones Científicas De Investigación
2-(2-Oxopropyl)malononitrile has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopropyl)malononitrile involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with target molecules.
Comparación Con Compuestos Similares
Malononitrile: The parent compound, which lacks the oxopropyl group.
Benzylidenemalononitrile: A derivative with a benzylidene group instead of an oxopropyl group.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A related compound with an amino group and multiple nitrile groups.
Uniqueness: 2-(2-Oxopropyl)malononitrile is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other malononitrile derivatives and expands its utility in various applications.
Propiedades
IUPAC Name |
2-(2-oxopropyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)2-6(3-7)4-8/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFNCVSSGJUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)








